8-Methylsulfinyloctyl Isothiocyanate: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Analysis
8-Methylsulfinyloctyl Isothiocyanate: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, most notably watercress (Nasturtium officinale). Isothiocyanates are a class of sulfur-containing phytochemicals derived from the enzymatic hydrolysis of glucosinolates. These compounds have garnered significant scientific interest due to their potential chemopreventive and therapeutic properties, including the induction of phase II detoxification enzymes. This technical guide provides an in-depth overview of the natural sources, abundance, and analytical methodologies for 8-MSO-ITC, as well as its interaction with key cellular signaling pathways.
Natural Sources and Abundance
8-Methylsulfinyloctyl isothiocyanate is primarily isolated from watercress (Nasturtium officinale), a member of the Brassicaceae family. It is formed from its precursor, 8-methylsulfinyloctyl glucosinolate (also known as glucohirsutin), upon tissue damage, which releases the enzyme myrosinase that catalyzes the conversion.
While watercress is a rich source of various glucosinolates, the concentration of their derived isothiocyanates can vary depending on factors such as plant origin, growing conditions, and processing methods.[1][2] The total glucosinolate content in watercress has been reported to range from 62.4 to 107.4 μmol/g of dry weight.[3] Although 8-methylsulfinyloctyl glucosinolate is one of the identified glucosinolates in watercress shoots, its precise concentration relative to other glucosinolates can differ.[1] One study noted that watercress contains approximately three times more phenylethyl glucosinolate than methylsulfinylalkyl glucosinolates, the category that includes the precursor to 8-MSO-ITC.[4]
Table 1: Abundance of 8-Methylsulfinyloctyl Glucosinolate and Other Glucosinolates in Watercress (Nasturtium officinale)
| Glucosinolate | Plant Part | Concentration (μmol/g DW) | Reference |
| Total Glucosinolates | Shoots | 62.4 - 107.4 | [3] |
| Glucohirsutin (8-methylsulfinyloctyl glucosinolate) | Shoots | Identified as a component, but specific quantitative data is limited. Relative abundance is lower than gluconasturtiin. | [1][4] |
| Gluconasturtiin (precursor to PEITC) | Flowers | 82.11 ± 0.63 (ng/g of dry extract) | [5] |
| Gluconasturtiin | Leaves | 36.25 ± 0.74 (ng/g of dry extract) | [5] |
| Gluconasturtiin | Stems | 9.20 ± 0.11 (ng/g of dry extract) | [5] |
Experimental Protocols
Extraction of 8-Methylsulfinyloctyl Glucosinolate from Watercress
This protocol is adapted from methodologies described for glucosinolate extraction from Nasturtium officinale.[6][7]
Materials:
-
Fresh or freeze-dried watercress tissue
-
70% (v/v) Methanol (B129727)
-
Deionized water
-
Centrifuge
-
Sonicator
-
Water bath
Procedure:
-
Homogenize 1.0 g of freeze-dried watercress powder.
-
Add 10 mL of boiling 70% methanol to the homogenized sample to inactivate myrosinase and prevent glucosinolate hydrolysis.
-
Heat the suspension at 80°C for 30 minutes in a water bath.[6]
-
Sonicate the sample for 30 minutes at room temperature.[6]
-
Centrifuge the extract at 3,000 x g for 20 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more with 70% methanol.
-
Combine the supernatants and store at -20°C until analysis.
Enzymatic Hydrolysis and Extraction of 8-Methylsulfinyloctyl Isothiocyanate
This protocol facilitates the conversion of the precursor glucosinolate to 8-MSO-ITC and its subsequent extraction.
Materials:
-
Fresh watercress tissue
-
Phosphate (B84403) buffer (pH 7.0)
-
Dichloromethane (DCM)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
Procedure:
-
Homogenize 10 g of fresh watercress tissue in 50 mL of phosphate buffer (pH 7.0) to allow for myrosinase activity.
-
Incubate the homogenate at room temperature for 2 hours to ensure complete hydrolysis of glucosinolates.
-
Extract the aqueous homogenate three times with 50 mL of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C to avoid degradation of the isothiocyanate.
-
The resulting crude extract can be used for further purification or direct analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the analysis of the precursor glucosinolate.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: 229 nm for desulfoglucosinolates.
-
Standard: A purified standard of 8-methylsulfinyloctyl glucosinolate is required for accurate quantification. If unavailable, sinigrin (B192396) can be used as an internal standard for relative quantification.[8]
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high sensitivity and specificity for the quantification of 8-MSO-ITC.
-
Instrumentation: A UPLC or HPLC system coupled to a mass spectrometer (e.g., Q-ToF-MS or Triple Quadrupole MS).[9]
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[9]
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.[9]
-
Flow Rate: 0.4 mL/min.[9]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Analysis: For quantitative analysis, Multiple Reaction Monitoring (MRM) can be used, monitoring the specific precursor-to-product ion transition for 8-MSO-ITC.
Signaling Pathways
8-Methylsulfinyloctyl isothiocyanate, like other isothiocyanates, is known to interact with and modulate key cellular signaling pathways involved in cellular defense and inflammation. A primary target is the Keap1-Nrf2 pathway.
The Keap1-Nrf2 Signaling Pathway:
Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[10][11] Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[12][13] This leads to the upregulation of Phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), as well as antioxidant proteins.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the extraction and analysis of 8-Methylsulfinyloctyl isothiocyanate from watercress.
Conclusion
8-Methylsulfinyloctyl isothiocyanate is a promising bioactive compound found in watercress. Its ability to potently induce phase II detoxification enzymes, primarily through the activation of the Nrf2 signaling pathway, underscores its potential for further investigation in drug development and chemoprevention research. The methodologies outlined in this guide provide a framework for the consistent extraction, identification, and quantification of this compound, which is crucial for advancing our understanding of its biological activities and potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. A Comparative Metabolomics Study of Glucosinolates in Four Watercress (Nasturtium officinale R. Br.) Samples from Different Origins Using Ultra-High-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry [mdpi.com]
- 4. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Polyphenolics, glucosinolates and isothiocyanates profiling of aerial parts of Nasturtium officinale (Watercress) [frontiersin.org]
- 6. Polyphenolics, glucosinolates and isothiocyanates profiling of aerial parts of Nasturtium officinale (Watercress) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. Development of a UPLC-Q-ToF-MS Method for the Determination of Sulforaphane and Iberin in Cruciferous Vegetables | MDPI [mdpi.com]
- 10. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 11. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Moringa isothiocyanate-1 regulates Nrf2 and NF-κB pathway in response to LPS-driven sepsis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
